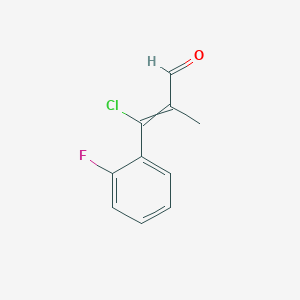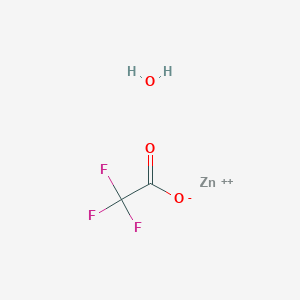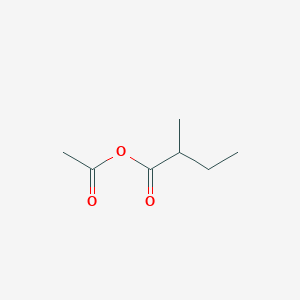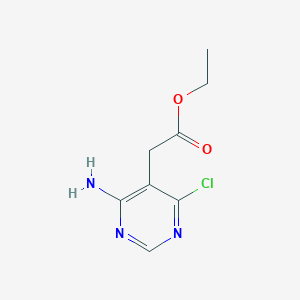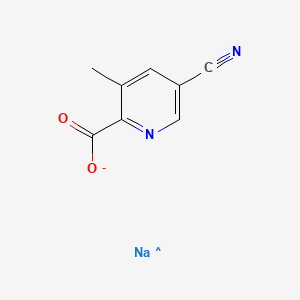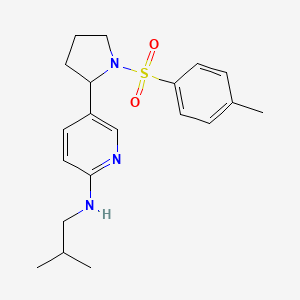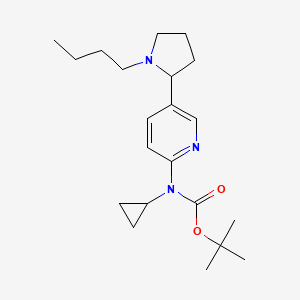
5-(6-Chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-Chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyridine, furan, and oxadiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid hydrazide with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(6-Chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(6-Chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-(6-Chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the inhibition of their activity. The compound’s unique structure allows it to fit into the active sites of these targets, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(6-Bromopyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole: Similar structure but with a bromine atom instead of chlorine.
5-(6-Methylpyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of chlorine.
5-(6-Nitropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 5-(6-Chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole imparts unique electronic properties, making it more reactive in certain substitution reactions compared to its analogs. This makes it a valuable compound for specific applications where such reactivity is desired.
Propriétés
Formule moléculaire |
C11H6ClN3O2 |
|---|---|
Poids moléculaire |
247.64 g/mol |
Nom IUPAC |
5-(6-chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H6ClN3O2/c12-9-4-3-7(6-13-9)11-14-10(15-17-11)8-2-1-5-16-8/h1-6H |
Clé InChI |
ZAPSLDZFVMOCEA-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=NOC(=N2)C3=CN=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Pyrrolidinedione, 1-[(2-methylbenzoyl)oxy]-](/img/structure/B11818867.png)
